
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one: and 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone are complex organic compounds with significant applications in various fields of scientific research. These compounds are characterized by their intricate molecular structures, which include indanone and hydrazone moieties, making them interesting subjects for chemical synthesis and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one typically involves the following steps:
Formation of Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Diphenylacetyl Group: The diphenylacetyl group is introduced via a nucleophilic acyl substitution reaction, where diphenylacetic acid chloride reacts with the indanone core.
Hydrazone Formation: The final step involves the reaction of the diphenylacetyl-indanone with hydrazine derivatives to form the hydrazone linkage. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, where nucleophiles such as amines or thiols replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under mild acidic or basic conditions
Major Products
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols
Substitution Products: Various substituted hydrazones
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, these compounds can serve as probes or inhibitors in enzymatic studies. Their ability to interact with biological macromolecules makes them useful in the investigation of biochemical pathways.
Medicine
Medically, these compounds have potential applications as therapeutic agents. Their structural features allow them to interact with specific biological targets, making them candidates for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, these compounds can be used in the production of specialty chemicals and materials. Their stability and reactivity make them suitable for use in various manufacturing processes.
作用機序
The mechanism of action of these compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the diphenylacetyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-Diphenylacetyl-indan-1,3-dione
- 3-(2-Propenylidene-hydrazono)indan-1-one
- Diphenylacetyl-hydrazone derivatives
Uniqueness
Compared to similar compounds, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one stands out due to its dual functional groups (indanone and hydrazone), which confer unique reactivity and binding properties. This makes it particularly versatile in both synthetic and biological applications.
By understanding the synthesis, reactions, and applications of these compounds, researchers can better exploit their potential in various scientific and industrial fields.
特性
CAS番号 |
101611-80-7 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+ |
InChIキー |
DZDKTKPIBKYPSR-ZBJQCLPLSA-N |
異性体SMILES |
C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


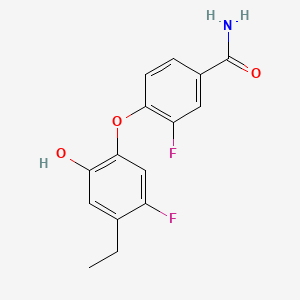
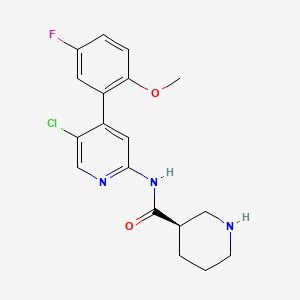
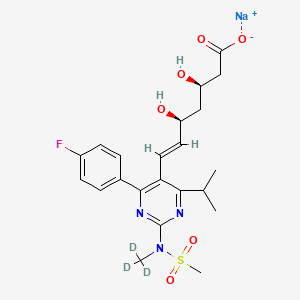
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)


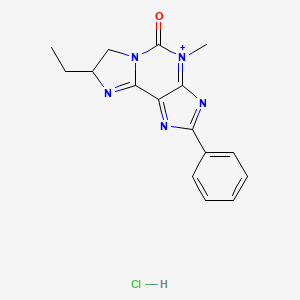
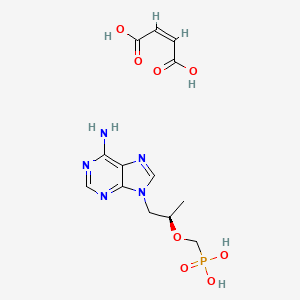
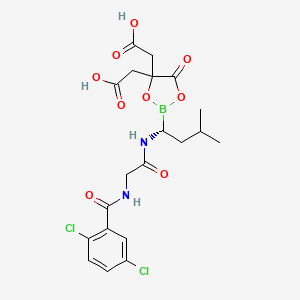
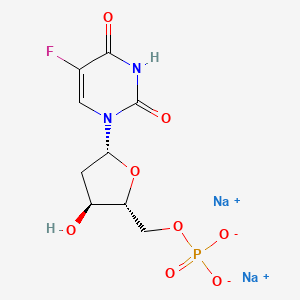

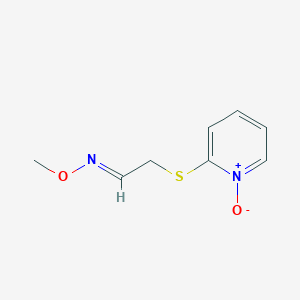
![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)
